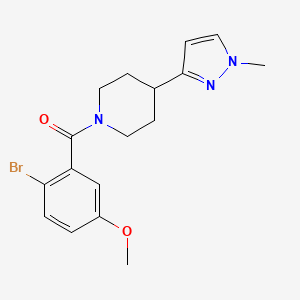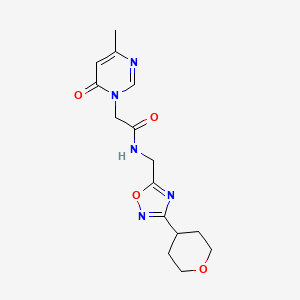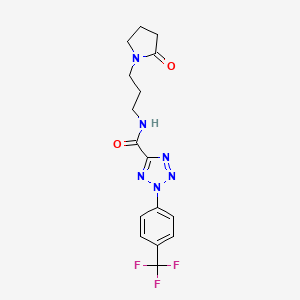![molecular formula C13H8BrF3O2 B2911365 1-Bromo-4-[4-(trifluoromethoxy)phenoxy]benzene CAS No. 873203-36-2](/img/structure/B2911365.png)
1-Bromo-4-[4-(trifluoromethoxy)phenoxy]benzene
Vue d'ensemble
Description
1-Bromo-4-[4-(trifluoromethoxy)phenoxy]benzene is a chemical compound. When treated with lithium diisopropylamide (LIDA) at -100°C, it gives 5-bromo-2-(trifluoromethoxy)phenyllithium and at -75°C it eliminates lithium bromide, thus generating 1,2-dehydro-4-(trifluoromethoxy)benzene .
Synthesis Analysis
The synthesis of 1-Bromo-4-[4-(trifluoromethoxy)phenoxy]benzene involves the treatment with lithium diisopropylamide (LIDA) at -100°C . This reaction gives 5-bromo-2-(trifluoromethoxy)phenyllithium. At -75°C, lithium bromide is eliminated, generating 1,2-dehydro-4-(trifluoromethoxy)benzene .Molecular Structure Analysis
The molecular structure of 1-Bromo-4-[4-(trifluoromethoxy)phenoxy]benzene is represented by the InChI code: 1S/C13H8BrF3O2/c14-9-1-3-10(4-2-9)18-11-5-7-12(8-6-11)19-13(15,16)17/h1-8H .Physical And Chemical Properties Analysis
The boiling point of 1-Bromo-4-[4-(trifluoromethoxy)phenoxy]benzene is 80 °C/50 mmHg (lit.) and it has a density of 1.622 g/mL at 25 °C (lit.) . The refractive index n20/D is 1.461 (lit.) .Applications De Recherche Scientifique
Aryne Route Synthesis
1-Bromo-4-[4-(trifluoromethoxy)phenoxy]benzene, when treated with lithium diisopropylamide (LDA), generates a phenyllithium intermediate, which can undergo various transformations. This process facilitates the synthesis of naphthalenes and other complex molecules, highlighting the compound's utility in organic synthesis (Schlosser & Castagnetti, 2001).
π-Allylic Nickel Bromide Complexes
The compound is used in the stereoselective synthesis of trisubstituted olefins, demonstrating its application in the creation of complex organic structures with specific configurations (SatoKikumasa, InoueSeiichi, & MoriiShigeki, 1975).
Synthesis of Derivatives
It serves as a precursor in the synthesis of various derivatives, showcasing its versatility in organic chemistry and the potential for creating a range of chemically diverse compounds (Tannaza Batool et al., 2014).
Fluorescence Properties
1-Bromo-4-[4-(trifluoromethoxy)phenoxy]benzene is involved in the synthesis of compounds with significant fluorescence properties. This aspect is crucial for applications in materials science, particularly in the development of new luminescent materials (Liang Zuo-qi, 2015).
Solute-Solvent Complexation Dynamics
This compound has been used in studies to understand solute-solvent interactions, contributing to a deeper understanding of chemical kinetics and thermodynamics (Junrong Zheng et al., 2005).
Structural Studies
The structural characteristics of derivatives of 1-Bromo-4-[4-(trifluoromethoxy)phenoxy]benzene have been analyzed for understanding molecular interactions such as C-H···Br and C-Br···π, which are fundamental in crystallography and molecular design (P. Jones, P. Kuś, & I. Dix, 2012).
Safety And Hazards
1-Bromo-4-[4-(trifluoromethoxy)phenoxy]benzene is considered hazardous. It is a combustible liquid and causes skin irritation and serious eye irritation. It may also cause respiratory irritation . It is advised to handle it with protective gloves/protective clothing/eye protection/face protection and to avoid breathing dust/fume/gas/mist/vapors/spray .
Propriétés
IUPAC Name |
1-bromo-4-[4-(trifluoromethoxy)phenoxy]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrF3O2/c14-9-1-3-10(4-2-9)18-11-5-7-12(8-6-11)19-13(15,16)17/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZJYHXLZYCYEKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=CC=C(C=C2)Br)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-4-[4-(trifluoromethoxy)phenoxy]benzene | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2911283.png)
![tert-Butyl 6-azaspiro[3.4]octane-8-carboxylate hydrochloride](/img/structure/B2911286.png)
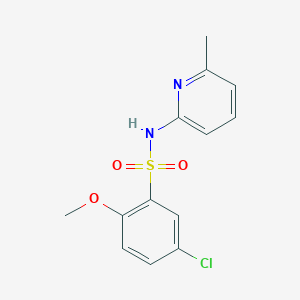
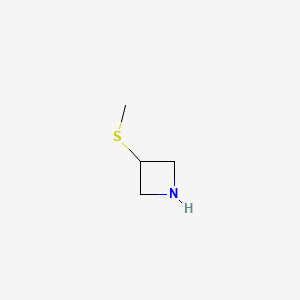
![(E)-4-(Dimethylamino)-N-methyl-N-[[1-[(5-methylthiophen-2-yl)methyl]pyrrolidin-3-yl]methyl]but-2-enamide](/img/structure/B2911291.png)
![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-phenoxybenzamide hydrochloride](/img/structure/B2911292.png)
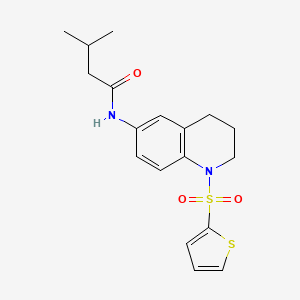
![2-{[4-(7-Methoxy-2-methyl-4-oxochromen-3-yloxy)phenyl]carbonylamino}benzamide](/img/structure/B2911294.png)
![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(2-fluorophenyl)acetamide](/img/no-structure.png)
![3'-methoxy-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2911298.png)
